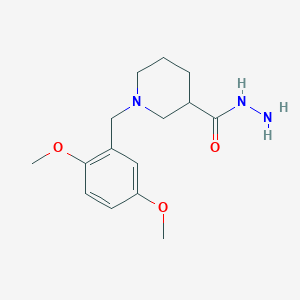
1-(2,5-dimethoxybenzyl)-3-piperidinecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-dimethoxybenzyl)-3-piperidinecarbohydrazide, also known as ABP or ABP-688, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. ABP-688 is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that is involved in various physiological processes, including learning, memory, and synaptic plasticity. In
科学研究应用
1-(2,5-dimethoxybenzyl)-3-piperidinecarbohydrazide-688 has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its role in the central nervous system, particularly in the modulation of mGluR5 signaling. 1-(2,5-dimethoxybenzyl)-3-piperidinecarbohydrazide-688 has been shown to selectively bind to mGluR5 and inhibit its activity, which can have a range of effects on neuronal function and behavior.
作用机制
The mechanism of action of 1-(2,5-dimethoxybenzyl)-3-piperidinecarbohydrazide-688 involves its selective binding to mGluR5 and inhibition of its activity. This can lead to a range of downstream effects, including changes in synaptic plasticity, neuronal excitability, and neurotransmitter release. The exact mechanisms by which 1-(2,5-dimethoxybenzyl)-3-piperidinecarbohydrazide-688 modulates mGluR5 signaling are still being studied, but it is thought to involve changes in receptor conformation and downstream signaling pathways.
Biochemical and Physiological Effects
1-(2,5-dimethoxybenzyl)-3-piperidinecarbohydrazide-688 has been shown to have a range of biochemical and physiological effects in various experimental models. In animal studies, 1-(2,5-dimethoxybenzyl)-3-piperidinecarbohydrazide-688 has been shown to improve cognitive function, reduce anxiety-like behavior, and modulate addictive behaviors. In vitro studies have also demonstrated that 1-(2,5-dimethoxybenzyl)-3-piperidinecarbohydrazide-688 can modulate synaptic plasticity and neuronal excitability, indicating its potential as a tool for studying neuronal function.
实验室实验的优点和局限性
One of the main advantages of 1-(2,5-dimethoxybenzyl)-3-piperidinecarbohydrazide-688 is its selectivity for mGluR5, which allows for specific modulation of this receptor subtype without affecting other receptors. This makes it a valuable tool for studying the role of mGluR5 in various physiological processes. However, one limitation of 1-(2,5-dimethoxybenzyl)-3-piperidinecarbohydrazide-688 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo. Additionally, the effects of 1-(2,5-dimethoxybenzyl)-3-piperidinecarbohydrazide-688 may vary depending on the experimental model and conditions, which can make it challenging to interpret results.
未来方向
There are several future directions for research on 1-(2,5-dimethoxybenzyl)-3-piperidinecarbohydrazide-688 and its potential applications. One area of interest is its role in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where mGluR5 signaling has been implicated. 1-(2,5-dimethoxybenzyl)-3-piperidinecarbohydrazide-688 could potentially be used as a therapeutic agent for these diseases, or as a tool for studying the underlying mechanisms. Additionally, further studies are needed to fully understand the mechanisms by which 1-(2,5-dimethoxybenzyl)-3-piperidinecarbohydrazide-688 modulates mGluR5 signaling, and to identify any potential off-target effects of the compound. Overall, 1-(2,5-dimethoxybenzyl)-3-piperidinecarbohydrazide-688 represents a promising tool for studying the role of mGluR5 in various physiological processes, and has potential applications in both basic and clinical research.
合成方法
The synthesis of 1-(2,5-dimethoxybenzyl)-3-piperidinecarbohydrazide-688 involves the reaction of 2,5-dimethoxybenzyl bromide with piperidinecarbohydrazide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain 1-(2,5-dimethoxybenzyl)-3-piperidinecarbohydrazide-688 in its pure form. This synthesis method has been optimized to produce 1-(2,5-dimethoxybenzyl)-3-piperidinecarbohydrazide-688 with high yields and purity, making it suitable for scientific research applications.
属性
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]piperidine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-20-13-5-6-14(21-2)12(8-13)10-18-7-3-4-11(9-18)15(19)17-16/h5-6,8,11H,3-4,7,9-10,16H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUAGXKLHRBGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCCC(C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5359698 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

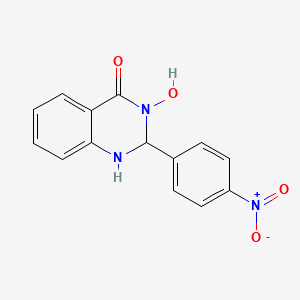
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-methylacetamide](/img/structure/B5122363.png)
![5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5122371.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide](/img/structure/B5122374.png)
![N-[2-(2-fluorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5122381.png)
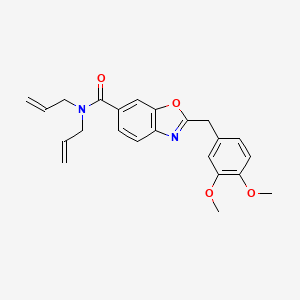

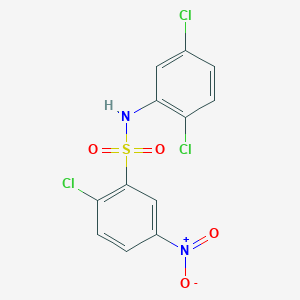
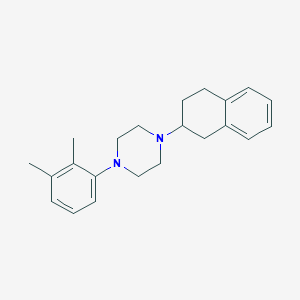
![4-{[1-(3-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5122415.png)
![N-[(3-isopropyl-5-isoxazolyl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5122422.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5122432.png)
![3-benzyl-2-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B5122444.png)
![2-[4-(4-ethoxyphenoxy)butoxy]naphthalene](/img/structure/B5122470.png)